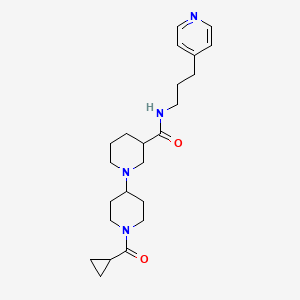![molecular formula C28H25NO5S B5433436 5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5433436.png)
5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been used in medicine, particularly in the treatment of diabetes. They function as insulin sensitizers and work by binding to the PPAR receptors in fat cells, making the cells more responsive to insulin .
Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has several functional groups attached to the ring, including a dione group (two carbonyl groups), a benzylidene group (a form of a benzene ring), and an ethoxy group (an ether group with an ethyl chain) .Chemical Reactions Analysis
Thiazolidinediones can undergo a variety of chemical reactions, depending on the specific functional groups present in the compound. For example, the carbonyl groups can participate in reactions with nucleophiles, and the benzene ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of the dione group and the benzene ring may increase the compound’s polarity and influence its solubility in different solvents. The exact properties would need to be determined experimentally .Mechanism of Action
As mentioned earlier, thiazolidinediones are known to act as insulin sensitizers. They bind to the PPAR receptors in fat cells, which leads to an increase in the transcription of genes involved in glucose and lipid metabolism. This results in increased glucose uptake by the cells and improved insulin sensitivity .
Future Directions
properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5S/c1-3-33-25-15-21(11-14-24(25)34-18-20-7-5-4-6-8-20)16-26-27(31)29(28(32)35-26)17-23(30)22-12-9-19(2)10-13-22/h4-16H,3,17-18H2,1-2H3/b26-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCUKQWTSRBFC-QQXSKIMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)C)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)C3=CC=C(C=C3)C)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)
![3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B5433381.png)
![2-(2,6-dimethoxy-4-methylphenyl)-5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5433382.png)
![1-methyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5433390.png)

![N,1-dimethyl-6-propyl-N-(1,3-thiazol-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5433412.png)
![4-chloro-N-{[(2-furylmethyl)amino]carbonyl}benzamide](/img/structure/B5433419.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5433426.png)
![2-(1H-benzimidazol-2-yl)-3-[3-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5433435.png)

![3-chloro-N-ethyl-4-fluoro-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B5433443.png)

![N-{4-[(propylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5433455.png)